5-Glutinen-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

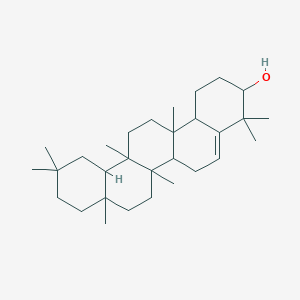

5-Glutinen-3-ol is a natural product derived from the plant Clausena excavata . It is a triterpenoid compound with the molecular formula C30H50O and a molecular weight of 426.72 g/mol . This compound is known for its various biological activities and potential therapeutic applications.

Métodos De Preparación

5-Glutinen-3-ol can be extracted from the barks of Clausena excavata using organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extraction process typically involves high-resolution gas chromatography (HRGC) and HRGC coupled with mass spectrometry (GC/MS) for the characterization of the chemical constituents

Análisis De Reacciones Químicas

5-Glutinen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 5-glutinen-3-one, which has been shown to have potent anti-inflammatory properties .

Aplicaciones Científicas De Investigación

5-Glutinen-3-ol has a wide range of scientific research applications. In chemistry, it is used as a reference standard and a synthetic precursor compound . In biology and medicine, it has been studied for its antibacterial, antioxidant, hemostatic, immunostimulatory, anti-inflammatory, hepatoprotective, gastroprotective, and anticancer effects . Its potential therapeutic applications include the treatment of chronic inflammatory diseases, liver diseases, gastrointestinal disorders, cardiovascular diseases, and cancer .

Mecanismo De Acción

The mechanism of action of 5-Glutinen-3-ol involves its interaction with various molecular targets and pathways. It has been shown to exert its effects through the modulation of inflammatory pathways, inhibition of oxidative stress, and enhancement of immune responses . The specific molecular targets and pathways involved in its action are still under investigation, but its anti-inflammatory and hepatoprotective effects are particularly noteworthy.

Comparación Con Compuestos Similares

5-Glutinen-3-ol is similar to other triterpenoids such as campesterol, stigmasterol, and β-sitosterol . it is unique in its specific biological activities and therapeutic potential. For example, 5-glutinen-3-one, a derivative of this compound, has been shown to be more potent than friedelanol in reducing inflammation . This highlights the uniqueness of this compound and its derivatives in comparison to other similar compounds.

Actividad Biológica

5-Glutinen-3-ol, a compound derived from natural sources, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure that contributes to its biological activity. It is a type of alcohol with specific functional groups that influence its interaction with biological systems. The compound is known for its antioxidant properties, which play a crucial role in mitigating oxidative stress in cells.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative damage to cellular components. A study demonstrated that the compound's radical scavenging ability was comparable to established antioxidants like Trolox, highlighting its potential for therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). In vitro studies revealed that treatment with this compound significantly reduced the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

The mechanisms through which this compound exerts its biological effects involve several pathways:

- Radical Scavenging : The compound's hydroxyl groups facilitate the donation of electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytokine Modulation : By inhibiting NF-kB activation, this compound reduces the transcription of genes encoding pro-inflammatory cytokines.

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes, thereby attenuating inflammation.

Case Studies

- Cardiovascular Health : A study evaluated the effects of this compound on cardiovascular health markers in a rodent model. Results showed a significant reduction in lipid peroxidation levels and improved endothelial function, suggesting protective effects against cardiovascular diseases .

- Diabetes Management : In diabetic models, this compound demonstrated hypoglycemic effects by enhancing insulin sensitivity and reducing blood glucose levels. This was attributed to its ability to modulate glucose metabolism pathways .

Data Tables

Propiedades

IUPAC Name |

4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSACQSILLSUII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.